molecular formula C13H12N2O8 B12552043 1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) CAS No. 184529-91-7

1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)

Katalognummer: B12552043
CAS-Nummer: 184529-91-7
Molekulargewicht: 324.24 g/mol
InChI-Schlüssel: LXQLPRBDMSIPCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) is a complex organic compound that features a cyclopropane ring linked to two pyrrolidine-2,5-dione moieties through carbonyloxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with pyrrolidine-2,5-dione derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the carbonyloxy linkages .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Eigenschaften

CAS-Nummer

184529-91-7

Molekularformel

C13H12N2O8

Molekulargewicht

324.24 g/mol

IUPAC-Name

bis(2,5-dioxopyrrolidin-1-yl) cyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C13H12N2O8/c16-7-1-2-8(17)14(7)22-11(20)13(5-6-13)12(21)23-15-9(18)3-4-10(15)19/h1-6H2

InChI-Schlüssel

LXQLPRBDMSIPCV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1=O)OC(=O)C2(CC2)C(=O)ON3C(=O)CCC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.